molecular formula C10H6F3NO B3349654 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone CAS No. 228873-77-6

2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone

Cat. No.: B3349654
CAS No.: 228873-77-6
M. Wt: 213.16 g/mol
InChI Key: VSPZYLFNHKDKQI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone is an organic compound that features a trifluoromethyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone typically involves the reaction of indole derivatives with trifluoroacetylating agents. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction could produce trifluoroethanol derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanone
  • 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone
  • 2,2,2-Trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to non-fluorinated analogs .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)8-5-6-3-1-2-4-7(6)14-8/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPZYLFNHKDKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399185
Record name 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228873-77-6
Record name 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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